PEG4 Spacer Length Provides Optimal Conformational Constraint for Ternary Complex Formation vs. Shorter PEG1–PEG3 and Longer PEG5–PEG6 Linkers
Among the PEGn homologous series, the PEG4 spacer (present in the target compound) occupies a discrete conformational window that balances rigidity and flexibility for productive ternary complex formation. In a systematic study of Retro-2-based PROTACs, GSPT1 degradation was shown to depend critically on PEG linker length, with the PEG4 variant demonstrating a distinct degradation profile compared to PEG2 and PEG5 analogs [1]. In a separate PROTAC optimization campaign for ERα degradation, the PEG3 linker (LCL-ER(dec)) demonstrated the highest degradation activity, while PEG2 and PEG4 variants retained comparable binding affinity (IC50 = 30–50 nM) but showed markedly reduced degradation efficiency [2]. The target compound's PEG4 scaffold provides a near-rigid span useful for buried or sterically congested pockets, imposing a well-defined inter-ligand distance that constrains rotational freedom and enforces a geometry productive for ubiquitination . Shorter PEG1–PEG2 linkers (e.g., Boc-PEG1-Boc, CAS 727729-33-1) may fail to span the >3 nm distance between ligase pocket and substrate groove typically required for ternary complex formation, while longer PEG5–PEG6 linkers introduce additional gauche conformations that can destabilize the complex or promote intramolecular micelle formation that buries the warhead .
| Evidence Dimension | PROTAC degradation activity as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG4 linker scaffold: retains ERα binding IC50 = 30–50 nM; degradation activity dependent on linker geometry [2] |
| Comparator Or Baseline | PEG3 linker (LCL-ER(dec)): highest ERα degradation activity; PEG2 linker (LCL-ER(dec)-P2): reduced degradation despite comparable IC50 = 30–50 nM [2]; Boc-PEG1-Boc (CAS 727729-33-1): shortest linker, MW 290.35, inadequate for spanning ternary complex distance |
| Quantified Difference | PEG2 vs. PEG3: comparable binding (IC50 ~30–50 nM) but significant loss of degradation potency with PEG2; PEG4 vs. PEG3: further reduction in degradation activity relative to PEG3 optimum [2] |
| Conditions | ERα degradation assay in MCF-7 breast cancer cells (Western blotting); PROTACs based on IAP E3 ligase recruitment [2] |
Why This Matters
The PEG4 spacer length directly determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination; procurement of the correct PEG chain length avoids costly re-synthesis and failed degradation campaigns.
- [1] Coudert, J., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 283, 117273. View Source
- [2] Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS Vol. 33 No. 2, pp. 24–25. ERα-targeted PROTAC linker optimization. View Source
